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*Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug
development professionals on the knockout of the Trafficking Protein Particle Complex Subunit
14 (TRAPPC14) gene using CRISPR-Cas9 technology. This document includes an overview of
TRAPPC14, detailed experimental protocols for standard knockout and an advanced CRISPR-
Trap methodology, validation strategies, and data presentation guidelines.

Introduction to TRAPPC14

Trafficking Protein Particle Complex Subunit 14 (TRAPPC14), also known as C70rf43, is a
protein-coding gene.[1] It is a component of the TRAPPII protein complex, which is involved in
vesicular transport. Functionally, TRAPPC14 has been associated with cilium assembly and the
regulation of cell proliferation.[1] It also exhibits alpha-tubulin binding activity and is located in
the microtubule cytoskeleton.[1] Mutations in the TRAPPC14 gene are implicated in primary
autosomal recessive microcephaly 25, highlighting its importance in neurodevelopment.[1]

CRISPR-Cas9 mediated gene knockout is a powerful tool for investigating the specific roles of
TRAPPC14 in these cellular processes and its involvement in disease pathogenesis. By
creating a null allele, researchers can study the resulting phenotype and dissect its function in
relevant signaling pathways.

Principle of CRISPR-Cas9 Gene Knockout
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The CRISPR-Cas9 system facilitates gene knockout by introducing a double-strand break
(DSB) at a specific genomic locus, directed by a single guide RNA (sgRNA).[2][3] The cell's
primary repair mechanism for such breaks is the error-prone Non-Homologous End Joining
(NHEJ) pathway.[2][3] This process often results in small insertions or deletions (indels), which
can cause a frameshift mutation within the coding sequence, leading to a premature stop
codon and a non-functional protein.[3]

For a more robust and "clean" knockout that avoids the potential production of truncated
proteins, an alternative method known as CRISPR-Trap can be employed. This technique
combines CRISPR/Cas9 with a gene trap strategy, targeting the first intron of the gene to
prematurely terminate transcription.[4][5][6]

Signaling and Functional Pathway

TRAPPC14 is an integral component of the TRAPPII complex, which acts as a guanine
nucleotide exchange factor (GEF) for Rab GTPases, key regulators of membrane trafficking.
The diagram below illustrates the conceptual involvement of TRAPPC14 in cellular transport.
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Caption: TRAPPC14 as a key component of the TRAPPII complex in cellular pathways.

Experimental Workflow for TRAPPC14 Knockout

The overall workflow for generating and validating a TRAPPC14 knockout cell line is a multi-

step process that requires careful planning and execution.
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Caption: High-level workflow for generating a TRAPPC14 knockout cell line.
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Experimental Protocols
Protocol 1: Standard TRAPPC14 Knockout via NHEJ

This protocol outlines the standard method for generating a TRAPPC14 knockout by
introducing indels in an early exon.

A. sgRNA Design and Selection
o Obtain the TRAPPC14 gene sequence from a database like Ensembl or NCBI.

e Use online design tools (e.g., Benchling, CHOPCHOP) to identify potential sgRNA target
sites in the first few exons.[7]

o Select 2-3 sgRNAs with high predicted on-target scores and low off-target predictions.[3]
Ensure the target sequence has a proximal Protospacer Adjacent Motif (PAM; NGG for
SpCas9).[2]

e |tis critical to sequence the target region in your specific cell line to check for any single
nucleotide polymorphisms (SNPs) that could affect sSgRNA binding.[8]

Parameter SgRNA-1 SgRNA-2 SgRNA-3
Target Exon Exon 2 Exon 2 Exon 3
GCATGATCAGCA GTCTTCTGGAAG GAGAAGCTGCGC
Sequence (5'-3")
GACGGCTCA TTCATCGGC AAGATCGAC
On-Target Score 91.5 88.2 85.7
Off-Target Score 75.4 81.0 78.9

Table 1: Example sgRNA designs for human TRAPPC14. Scores are hypothetical and depend
on the design tool used.

B. Plasmid Construction and Transfection

e Synthesize and clone the selected sgRNA sequences into a Cas9 expression vector (e.g., an
"all-in-one" plasmid).
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e One day before transfection, seed cells (e.g., HEK293T, HelLa) in a 6-well plate to reach 80-
90% confluency on the day of transfection.[9]

o Transfect the cells with 2.5 pg of the Cas9-sgRNA plasmid using a suitable transfection
reagent (e.g., Lipofectamine) according to the manufacturer's protocol.[9]

o (Optional) Co-transfect a plasmid with a fluorescent marker to enrich for transfected cells via
Fluorescence-Activated Cell Sorting (FACS).

C. Single-Cell Cloning

48-72 hours post-transfection, harvest the cells.

Perform serial dilution to seed cells into 96-well plates at a calculated density of 0.5-1 cell
per well.[10]

Incubate plates for 2-4 weeks, monitoring for the growth of single colonies.

Once colonies are visible, expand them into larger culture vessels.

D. Knockout Validation

e Genomic DNA Analysis:

[¢]

Extract genomic DNA from each expanded clone.

[¢]

PCR amplify the region of TRAPPC14 targeted by the sgRNA.

[e]

Analyze the PCR products via Sanger sequencing. Successful editing will be indicated by
the presence of overlapping peaks in the chromatogram downstream of the cut site.

[e]

(Optional) Use TIDE or ICE software to deconvolve the sequencing data and estimate the
percentage and nature of indels.

e Protein Level Analysis (Gold Standard):

o Perform Western blotting on cell lysates from putative knockout clones and wild-type
controls.[7][11]
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o Probe with a validated primary antibody against the TRAPPC14 protein.

o A complete absence of the corresponding protein band in a clone confirms a successful
biallelic knockout.[11]

_ TRAPPC14

Sequencing TRAPPC14
Clone ID mRNA (Fold _ Outcome

Result Protein Level

Change)

WT Wild-Type 1.0 100% Wild-Type
C4 -8bp/+1bp 0.85 Not Detected Knockout
C7 -1bp/WT 1.12 ~50% Monoallelic KO
C11 +4 bp/+4 bp 0.95 Not Detected Knockout

Table 2: Example validation data for selected TRAPPC14 knockout clones. mRNA levels may
not always decrease significantly.[12] Protein absence is the definitive confirmation.

Protocol 2: Advanced "Clean" Knockout with CRISPR-
Trap

The CRISPR-Trap method prevents the expression of the full open reading frame by targeting
the first intron, thereby avoiding truncated proteins that might retain partial function.[4][6] This is
applicable to genes like TRAPPC14 where the first exon is non-coding or contains minimal
coding sequence.[5]

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.researchgate.net/post/How-to-validate-a-gene-knockout
https://www.reddit.com/r/labrats/comments/10opq8g/validating_a_knockout_that_was_performed_with/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5909934/
https://www.researchgate.net/publication/321231995_CRISPR-Trap_A_clean_approach_for_the_generation_of_gene_knockouts_and_gene_replacements_in_human_cells
https://bio-protocol.org/en/bpdetail?id=3052&type=0
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

CRISPR-Trap Mechanism for TRAPPC14 Knockout
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Caption: Logical flow of the CRISPR-Trap method for complete gene knockout.

A. Design and Component Preparation

* sgRNA Design: Design an sgRNA targeting a site within the first intron of TRAPPC14.

¢ Donor Plasmid Construction:

o Construct a donor plasmid containing a "gene trap" cassette. This cassette should include
a strong splice-acceptor site, a selectable marker (e.g., Puromycin resistance), and a
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strong polyadenylation (pA) signal (e.g., from SV40).[4][6]

o Flank the cassette with homology arms (~800 bp each) corresponding to the sequences
immediately upstream and downstream of the sgRNA target site in the first intron.

B. Transfection and Selection

» Co-transfect the target cells with the Cas9-sgRNA expression plasmid and the donor
plasmid.

e 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., Puromycin).

e Culture the cells in selection media until non-transfected cells are eliminated and resistant
colonies appear.

C. Clonal Isolation and Validation
« |solate and expand resistant colonies as described in Protocol 1 (Section C).
 Validation:

o Genomic PCR: Use one primer outside the homology arm and another primer inside the
inserted cassette to confirm correct integration at the TRAPPC14 locus.

o RT-qPCR: Use primers specific to downstream exons of TRAPPC14 to confirm the
absence of the full-length transcript.

o Western Blot: Confirm the complete absence of TRAPPC14 protein as the definitive
validation step.

Summary and Conclusion

This document provides two robust protocols for the knockout of the TRAPPC14 gene. For
most functional studies, the standard NHEJ-based approach is sufficient. However, for
applications requiring the guaranteed absence of any residual protein function, the CRISPR-
Trap method offers a superior "clean" knockout strategy.[4][5] Proper validation at the genomic
and, most importantly, the protein level is essential to confirm the generation of a true knockout
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cell line. These tools empower researchers to precisely investigate the cellular and molecular
functions of TRAPPC14.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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